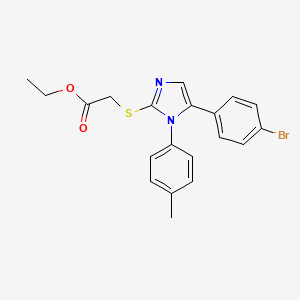
ethyl 2-((5-(4-bromophenyl)-1-(p-tolyl)-1H-imidazol-2-yl)thio)acetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound ethyl 2-((5-(4-bromophenyl)-1-(p-tolyl)-1H-imidazol-2-yl)thio)acetate is a chemical entity that appears to be a derivative of thiazole and imidazole compounds. While the specific compound is not directly mentioned in the provided papers, the papers do discuss related compounds with similar structural motifs, such as thiazolyl acetates, benzothiazoles, and benzoimidazoles, which are often synthesized for their potential pharmacological activities and studied for their molecular structures .
Synthesis Analysis
The synthesis of related compounds typically involves the formation of thiazole or imidazole rings, which are common scaffolds in medicinal chemistry. For instance, ethyl 2-[2-arylamino-4-(thiophen-2-yl) thiazol-5-yl] acetates were synthesized and screened for biological activities . Similarly, ethyl 1-benzyl-2-(thiophen-3-yl)-1H-benzo[d]imidazole-5-carboxylate was prepared and characterized using spectroscopic methods . These methods could potentially be adapted for the synthesis of ethyl 2-((5-(4-bromophenyl)-1-(p-tolyl)-1H-imidazol-2-yl)thio)acetate.
Molecular Structure Analysis
The molecular structure of related compounds has been determined using X-ray crystallography and spectroscopic methods. For example, the crystal structure of ethyl (2-amino-4-phenyl-5-thiazolyl)acetate was solved by direct methods and refined to a high degree of accuracy . Theoretical optimization and three-dimensional molecular structure of Ethyl 1-benzyl-2-(thiophen-3-yl)-1H-benzo[d]imidazole-5-carboxylate were confirmed by X-ray diffraction . These techniques would be applicable to determine the molecular structure of ethyl 2-((5-(4-bromophenyl)-1-(p-tolyl)-1H-imidazol-2-yl)thio)acetate.
Chemical Reactions Analysis
The reactivity of similar compounds has been explored in various chemical reactions. For instance, ethyl α-(3-carbamoyl-4,5,6,7-tetrahydrobenzo[b]thiophen-2-ylhydrazono)acetates were used to synthesize polyfunctionally substituted pyran, pyridine, and pyridazine derivatives . The chemical reactions of ethyl 2-(2-(1H-indol-3-yl)benzo[d]thiazol-3(2H)-yl)-2-cyanoacetate or acetate were also studied, leading to the synthesis of novel compounds . These studies provide insights into the types of reactions that ethyl 2-((5-(4-bromophenyl)-1-(p-tolyl)-1H-imidazol-2-yl)thio)acetate might undergo.
Physical and Chemical Properties Analysis
The physical and chemical properties of related compounds have been characterized to some extent. For example, the anti-inflammatory, analgesic, and antioxidant activities of thiazolyl acetates were evaluated, and their binding modes on cyclooxygenase enzymes were predicted through molecular docking studies . The anti-rheumatic potential of ethyl 2-(2-cyano-3-mercapto-3-(phenylamino)acrylamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate and its metal complexes were also investigated . These studies suggest that ethyl 2-((5-(4-bromophenyl)-1-(p-tolyl)-1H-imidazol-2-yl)thio)acetate may have similar properties that could be analyzed in future research.
Applications De Recherche Scientifique
Molecular Structure and Analysis
Ethyl 2-((5-(4-bromophenyl)-1-(p-tolyl)-1H-imidazol-2-yl)thio)acetate and related compounds have been a subject of research due to their intriguing chemical properties and potential applications. One study focused on the structure and molecular packing of a related compound, demonstrating its sugar ring adopts a 4E conformation, and the crystal cohesion is mainly due to van der Waals interactions. This structural analysis is crucial for understanding the compound's reactivity and potential for further modification (Estrada, Conde, & Márquez, 1987).
Synthetic Applications and Antitumor Activities
The compound's derivatives have been utilized in synthesizing a variety of heterocyclic compounds with potential antitumor activities. For example, ethyl 2-(1H-benzo[d]imidazol-2-yl)acetate, a similar compound, was used to synthesize derivatives like thiophene, pyrazole, coumarin, and pyridine, which showed significant antitumor properties against various cancer cell lines, highlighting the compound's utility in medicinal chemistry (Mohareb & Gamaan, 2018).
Microwave-Assisted Synthesis and Pharmacological Studies
Another study explored microwave-assisted synthesis of related thiazolyl and thiophenyl acetate derivatives, investigating their anti-inflammatory, analgesic, and antioxidant activities. This approach not only provided a greener synthesis method but also identified compounds with promising pharmacological activities, contributing to the development of new therapeutic agents (Attimarad, Khedr, & Aldhubiab, 2017).
Discovery and Development of CRTh2 Receptor Antagonists
The compound's framework has also been utilized in the discovery and development of novel CRTh2 receptor antagonists, showing the versatility of this chemical scaffold in drug discovery processes. This research provided insights into the structure-activity relationships and pharmacokinetic properties of these novel compounds, underscoring the compound's role in developing new therapeutic agents (Pothier et al., 2012).
Propriétés
IUPAC Name |
ethyl 2-[5-(4-bromophenyl)-1-(4-methylphenyl)imidazol-2-yl]sulfanylacetate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19BrN2O2S/c1-3-25-19(24)13-26-20-22-12-18(15-6-8-16(21)9-7-15)23(20)17-10-4-14(2)5-11-17/h4-12H,3,13H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KIANNUDRXMATBW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CSC1=NC=C(N1C2=CC=C(C=C2)C)C3=CC=C(C=C3)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19BrN2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
431.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
ethyl 2-((5-(4-bromophenyl)-1-(p-tolyl)-1H-imidazol-2-yl)thio)acetate | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

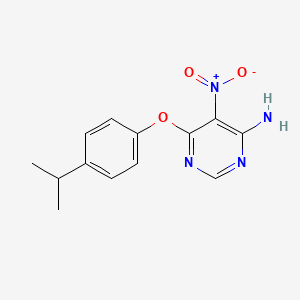

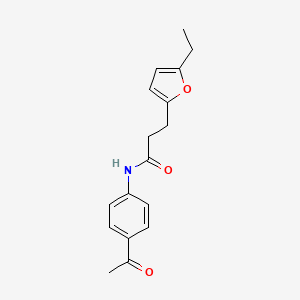
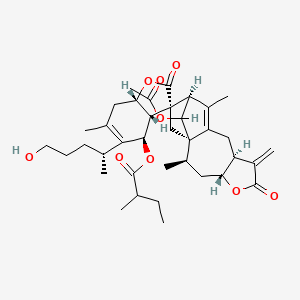
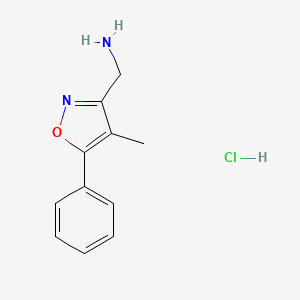

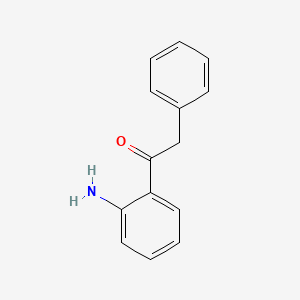
![3-ethyl-N-[(3-methoxyphenyl)methyl]-N-(3-methylphenyl)-[1,2,4]triazolo[4,3-a]pyridine-8-sulfonamide](/img/structure/B2538377.png)
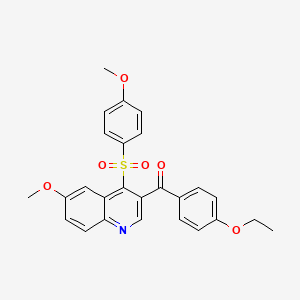
![1-methyl-4-[(5-nitro-1H-pyrazol-1-yl)methyl]-1H-pyrazole](/img/structure/B2538381.png)
![6-[3-[3-(2-Methoxyphenyl)-6-oxopyridazin-1-yl]azetidin-1-yl]-3-methyl-1H-pyrimidine-2,4-dione](/img/structure/B2538382.png)
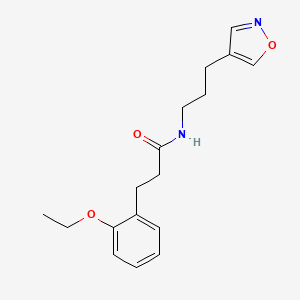
![2-(5-ethoxy-1,6-dimethyl-2,4-dioxo-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)-N,N-diisopropylacetamide](/img/structure/B2538389.png)
